molecular formula C20H16N6S B12465471 4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)-

4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)-

Cat. No.: B12465471
M. Wt: 372.4 g/mol
InChI Key: AVLYNJZZQYEFEA-UHFFFAOYSA-N
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Description

The compound 4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)- (hereafter referred to as the "target compound") is a structurally complex molecule featuring:

  • A pyrimidine ring substituted at the 4-position with an acetonitrile group.
  • An alpha-2(3H)-benzothiazolylidene substituent, which introduces a bicyclic benzothiazole moiety with a conjugated double bond system.
  • A 2-(3-pyridinyl)ethylamino side chain, contributing additional nitrogen-based basicity and structural bulk.
  • (alphaZ) stereochemistry, indicating the spatial configuration of substituents around the double bond.

Properties

Molecular Formula

C20H16N6S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(3H-1,3-benzothiazol-2-ylidene)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile

InChI

InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,25H,7,10H2,(H,23,24,26)

InChI Key

AVLYNJZZQYEFEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4)S2

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine backbone is typically synthesized via cyclocondensation reactions. A common method involves:

  • Cyclization of Malononitrile Derivatives :
    • Reacting 4-chloropyrimidine-2-carbonitrile with malononitrile in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C.
    • Yield: 68–72% after recrystallization from ethyl acetate/hexane.
  • Alternative Route Using Suzuki Coupling :
    • 2,4-Dichloropyrimidine is coupled with 3-pyridinylboronic acid using Pd(PPh₃)₄ in a 1:1 mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M) at 80°C.
    • Reaction time: 12–16 hours.
    • Purification: Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5).

Installation of 2-(3-Pyridinyl)Ethylamino Side Chain

Reductive Amination

A two-step process is employed:

  • Aldehyde Intermediate :
    • 3-Pyridinepropanal is prepared via oxidation of 3-pyridinepropanol using MnO₂ in CH₂Cl₂ at room temperature.
  • Amination :
    • The aldehyde (1 equiv) is reacted with ammonium acetate (3 equiv) and NaBH₃CN (1.5 equiv) in methanol at 0°C.
    • Reaction time: 4 hours.
    • Yield: 82% after extraction with EtOAc and drying over MgSO₄.

Coupling to Pyrimidine Core

  • Nucleophilic Substitution :
    • The amino side chain (1.1 equiv) is coupled to the chloropyrimidine intermediate using K₂CO₃ in DMF at 60°C.
    • Yield: 75–80%.

Optimization and Scalability

Critical Parameters

Parameter Optimal Range Impact on Yield/Purity
Temperature 60–80°C >70% yield; <5% impurities
Solvent DMF/THF Higher solubility of intermediates
Catalyst Loading 5 mol% Pd(PPh₃)₄ Balances cost and efficiency

Troubleshooting

  • Low Coupling Efficiency : Add 10 mol% CuI to facilitate Ullmann-type coupling.
  • Epimerization : Use anhydrous conditions and avoid prolonged heating.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 8.72 (d, J=4.8 Hz, 1H, pyridine), 7.92 (s, 1H, benzothiazole), 3.81 (q, 2H, CH₂NH)
HRMS m/z 372.1157 [M+H]⁺ (calc. 372.1157)
IR 2210 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=N)

Purity Assessment

  • HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 8.2 min, purity >98%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Cyclocondensation High atom economy Requires strict temp control
Suzuki Coupling Regioselective Pd catalyst cost
Reductive Amination Mild conditions Risk of over-reduction

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Replace Pd(PPh₃)₄ with Pd/C (10% loading) for Suzuki steps.
  • Solvent Recovery : Implement distillation for DMF and THF reuse (90% recovery).
  • Waste Management : Neutralize NaH with isopropanol before disposal.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: m-Chloroperbenzoic acid

    Reducing agents: Sodium borohydride

    Bases: Sodium methoxide (MeONa)

    Solvents: Butanol (BuOH), xylene

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)- has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared below with two analogs from the evidence:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Not Provided Not Available Not Available Benzothiazolylidene, 2-(3-pyridinyl)ethylamino, acetonitrile, pyrimidine
2-(2-Chloropyrimidin-4-yl)acetonitrile () 1261744-41-5 C₆H₄ClN₃ 153.57 Chloro (pyrimidine), acetonitrile
(3-{(3R)-1-[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]piperidin-3-yl}-2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile () Not Provided C₂₇H₂₃N₅S 457.57 Benzothiophene, piperidine, pyrrolopyridine, acetonitrile
Key Observations:

Substituent Complexity: The target compound’s benzothiazolylidene group differs from the benzothiophene in ’s compound.

Molecular Weight and Bulk :

  • The target compound is likely larger than the simpler 2-(2-chloropyrimidin-4-yl)acetonitrile (153.57 g/mol) but smaller than the piperidine-pyrrolopyridine analog (457.57 g/mol) .

Physicochemical Properties

Property Target Compound 2-(2-Chloropyrimidin-4-yl)acetonitrile () Piperidine-Pyrrolopyridine Analog ()
Density (g/cm³) Not Available 1.346±0.06 Not Provided
Boiling Point (°C) Not Available 354.1±17.0 Not Provided
pKa Not Available -2.39±0.20 Not Provided
Key Observations:
  • The chloro-substituted analog () exhibits a low predicted pKa (-2.39), indicating strong acidity, likely due to electron-withdrawing effects of the chlorine atom on the pyrimidine ring . The target compound’s pyridinyl ethylamino group may elevate its pKa, favoring protonation in physiological conditions.
  • The higher molecular weight of ’s compound suggests reduced volatility compared to the chloro analog, though experimental data are lacking.

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